![molecular formula C11H13N3O B13158624 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde serves as a valuable intermediate for constructing complex molecular architectures .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: In material science, the compound can be used to synthesize new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetic acid
- 2-(2-Azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde
Comparison: Compared to similar compounds, 2-{7-Azabicyclo[221]heptan-7-yl}pyrimidine-5-carbaldehyde is unique due to its specific bicyclic structure and the presence of the pyrimidine-5-carbaldehyde moiety
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(7-azabicyclo[2.2.1]heptan-7-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c15-7-8-5-12-11(13-6-8)14-9-1-2-10(14)4-3-9/h5-7,9-10H,1-4H2 |
InChI Key |
DRGJXMSIERBPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2C3=NC=C(C=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
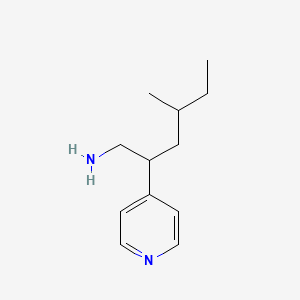
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)



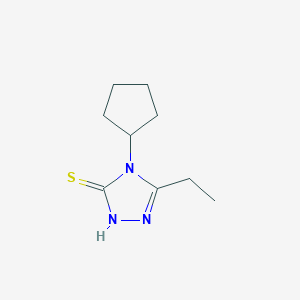
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)
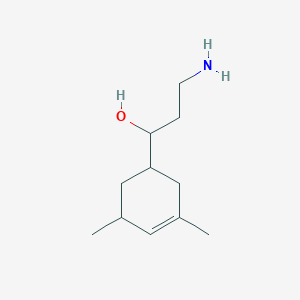
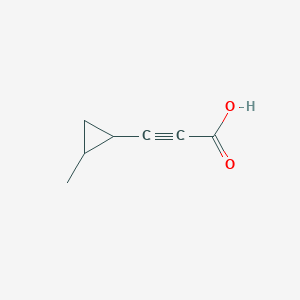
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)

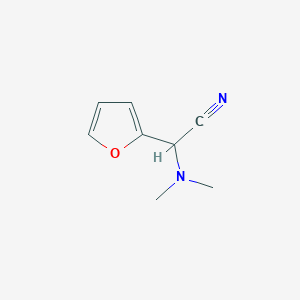
![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)
